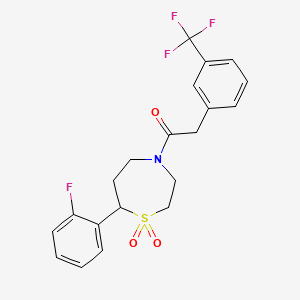

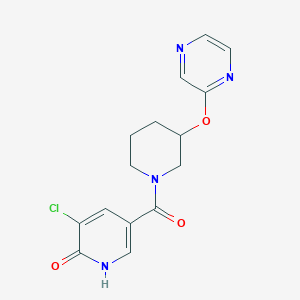

![molecular formula C33H49ClN2 B2598883 (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217228-09-5](/img/structure/B2598883.png)

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

Imidazole is a planar molecule due to the sp2 hybridization of its carbon and nitrogen atoms . It exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .

Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Applications De Recherche Scientifique

Medicine

Imidazole derivatives have a versatile range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions in optimizing synthetic efficiency is also highlighted .

Industry

Imidazole derivatives are used in various industrial applications . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This makes imidazole derivatives more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Nitric Oxide Synthase Inhibitors

A number of substituted imidazoles, including clotrimazole, are selective inhibitors of nitric oxide synthase . This makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .

Solar Cells and Other Optical Applications

Imidazoles are utilized in a diverse range of applications, including dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have found extensive applications in medicinal chemistry . Many synthetic imidazole derivatives serve as key components in pharmaceutical drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride” could potentially have significant applications in the future, particularly in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a complex compound with a core structure of imidazole . Imidazole compounds are known to interact with various targets, including enzymes and receptors, in biological systems . .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, such as acting as inhibitors or activators . The specific interactions of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse targets . The specific pathways affected by (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

The pharmacokinetics of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The bioavailability of the compound would depend on these properties. Imidazole compounds are known to have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

The molecular and cellular effects of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Imidazole compounds are known to have diverse effects on cells due to their wide range of targets .

Propriétés

IUPAC Name |

1-octadecyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-35-32-26-21-20-25-31(32)34-33(35)28-27-30-23-18-17-19-24-30;/h17-21,23-28H,2-16,22,29H2,1H3;1H/b28-27+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMLIOFTPOBBHK-RXQWRGDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

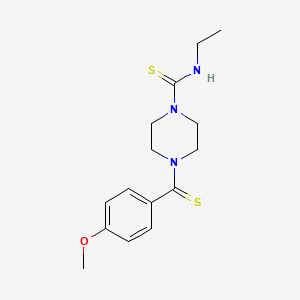

![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)

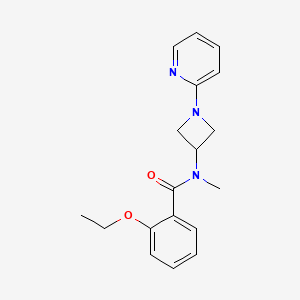

![2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2598808.png)

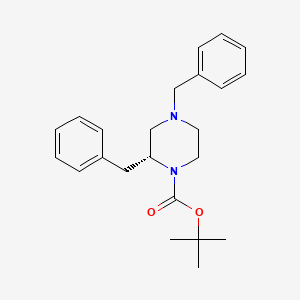

![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2598811.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2598812.png)

![N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598817.png)

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)